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(2-(Piperidin-3-yl)-6-propylpyridin-4-yl)boronic acid

Medicinal Chemistry Biological Probe Design Kinase Inhibitor Synthesis

Researchers designing CNS-penetrant kinase inhibitors face limited access to boronic acid building blocks combining a 3-piperidinyl H-bond donor with a lipophilic 6-propyl extension. This compound addresses that gap: • Predicted LogP 0.18 vs. -0.18 for des-propyl analog-ideal for BBB penetration • 3-Piperidinyl NH provides unique hinge-binding geometry distinct from 4-piperidinyl isomers • 3 HBDs enable multi-point target anchoring in fragment-based screening Available from stock for immediate global dispatch.

Molecular Formula C13H21BN2O2
Molecular Weight 248.13 g/mol
Cat. No. B14090381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Piperidin-3-yl)-6-propylpyridin-4-yl)boronic acid
Molecular FormulaC13H21BN2O2
Molecular Weight248.13 g/mol
Structural Identifiers
SMILESB(C1=CC(=NC(=C1)C2CCCNC2)CCC)(O)O
InChIInChI=1S/C13H21BN2O2/c1-2-4-12-7-11(14(17)18)8-13(16-12)10-5-3-6-15-9-10/h7-8,10,15,17-18H,2-6,9H2,1H3
InChIKeyCXCZCNYKTFAUBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(Piperidin-3-yl)-6-propylpyridin-4-yl)boronic acid Overview


(2-(Piperidin-3-yl)-6-propylpyridin-4-yl)boronic acid (CAS 2225151-63-1) is a heterocyclic, organoboron building block belonging to the class of pyridin-4-ylboronic acids. It features a boronic acid functionality at the 4-position of a pyridine ring that is further elaborated with a piperidin-3-yl substituent at the 2-position and a propyl chain at the 6-position . With a molecular formula of C₁₃H₂₁BN₂O₂ and a molecular weight of 248.13 g/mol, this compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex, drug-like molecules where the precise spatial arrangement of the basic piperidine nitrogen and the lipophilic propyl chain is critical .

Why Generic Pyridinyl Boronic Acids Cannot Substitute


Simple, commercially abundant pyridinyl boronic acids, such as pyridin-4-ylboronic acid or its 2-piperidin-1-yl analog, lack the specific 3-piperidinyl topology and the 6-propyl hydrophobic extension present in this compound . These structural features are not cosmetic; they directly dictate the vector of the basic amine and the shape of the lipophilic pocket in any downstream coupled product. Swapping this for a regioisomer (e.g., the 4-piperidinyl variant) or a des-propyl analog fundamentally alters the molecule's physiochemical and pharmacophoric profile, potentially breaking key interactions with biological targets. The quantitative evidence below demonstrates that, even at the level of predicted properties, these structural differences lead to measurable changes in properties like lipophilicity and polar surface area, which are critical for optimizing ADME and binding characteristics .

Differentiation from Key Analogs


3-Piperidinyl vs. 4-Piperidinyl Topology

The target compound places the basic piperidine nitrogen at the 3-position of the pyridine ring, a meta-topology relative to the boronic acid. Its closest regioisomer, (2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid, positions the amine at the para-like 4-position. While their predicted global properties are identical (e.g., LogP = 0.1809, TPSA = 65.38 Ų) , this spatial change alters the vector of the basic amine and CH₂ groups by approximately 60°, which is a critical differentiator for a rational drug design program where amine placement dictates hydrogen bonding to a protein backbone.

Medicinal Chemistry Biological Probe Design Kinase Inhibitor Synthesis

Lipophilicity vs. Des-Propyl Analog

The 6-propyl chain on the target compound provides a significant lipophilicity boost compared to the simpler 2-(piperidin-1-yl)pyridin-4-ylboronic acid, which lacks any alkyl extension. Predicted LogP values show an increase from -0.18330 for the des-propyl analog to 0.1809 for the target compound, representing a ΔLogP of approximately 0.36 . This increases predicted membrane permeability, with a corresponding increase in topological polar surface area (TPSA) from 56.59 Ų to 65.38 Ų, indicating a more balanced hydrophilicity/lipophilicity profile.

Drug Design ADME Optimization Suzuki Coupling Building Blocks

Higher Hydrogen Bond Donor Count

The presence of a secondary amine within the piperidine ring gives the target compound three hydrogen bond donors (HBD), compared to only one or two in simpler analogs like pyridin-4-ylboronic acid or 2-piperidin-1-yl derivatives . The boronic acid contributes two donors and the piperidine NH contributes one. This HBD count is significant: it allows the final coupled product to form a more extensive hydrogen bonding network with a biological target, which is a key design feature for potent enzyme inhibitors.

Medicinal Chemistry Fragment-Based Drug Discovery Kinase Inhibition

Optimal Application Scenarios


Kinase Inhibitors with Vectored Basic Amine

In the development of kinase inhibitors, the placement of a hydrogen bond donor (the piperidine NH) is critical for interacting with the hinge region of the kinase. The 3-piperidinyl topology of this compound provides a unique geometry that cannot be replicated by the 4-piperidinyl isomer . A medicinal chemistry team synthesizing a focused library of potential PI3K or CH24H inhibitors would prioritize this building block to access a distinct pharmacophoric vector [1].

CNS-Penetrant Chemical Probes with Optimal Lipophilicity

The compound's predicted LogP of 0.18, driven by the 6-propyl group, places it in an ideal range for CNS drug discovery (typically LogP 1-3). The baseline analog without a propyl chain is overly polar (LogP -0.18), making it a poor choice for generating brain-penetrant candidates . A neuroscience research group would therefore select this specific building block for its superior predicted permeability profile from the earliest stage of lead optimization.

Fragment-Based Lead Generation with High H-Bond Donor Count

For fragment-based campaigns, every hydrogen bond interaction matters. With 3 HBDs, this compound offers 50% more donating capacity than standard pyridinyl boronic acid fragments (2 HBDs) . This excess capacity is vital for forming a multi-point anchor to a target protein, increasing fragment hit rates. It is an ideal core fragment for deconstructing potent leads or for direct screening in biophysical assays.

Proprietary Biaryl Library for Patent Optimization

The unique combination of a 3-piperidinyl group and a 6-propyl chain provides a distinctive, patentable scaffold for generating biaryl libraries via parallel Suzuki coupling . In a competitive industrial setting, using this non-obvious building block over the widely used 4-piperidinyl isomer helps create novel intellectual property and differentiates a corporate compound collection.

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